molecular formula C14H13O2P B14382590 2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane CAS No. 87989-49-9

2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane

Cat. No.: B14382590
CAS No.: 87989-49-9
M. Wt: 244.22 g/mol
InChI Key: FQHAPFJDEAKOSI-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a biphenyl group attached to a dioxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents. One common method is the reaction of biphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by the addition of an alcohol to form the dioxaphospholane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific target and the nature of the interaction. The dioxaphospholane ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical reactivity and potential for coordination with metal ions. This makes it a valuable compound for applications in catalysis and materials science .

Properties

CAS No.

87989-49-9

Molecular Formula

C14H13O2P

Molecular Weight

244.22 g/mol

IUPAC Name

2-(2-phenylphenyl)-1,3,2-dioxaphospholane

InChI

InChI=1S/C14H13O2P/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-15-10-11-16-17/h1-9H,10-11H2

InChI Key

FQHAPFJDEAKOSI-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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